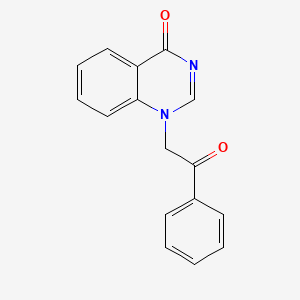
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones on the quinazolinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Due to its structural similarity to other bioactive quinazolinones, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one can be compared to other quinazolinone derivatives, such as:
2-Methylquinazolin-4(3H)-one: Known for its antimicrobial properties.
3-(2-Oxo-2-phenylethyl)-4(3H)-quinazolinone: Similar in structure but with different substituents, leading to varied biological activities.
6-Chloroquinazolin-4(3H)-one: Studied for its potential anticancer effects. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of other quinazolinone derivatives.
Eigenschaften
Molekularformel |
C16H12N2O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)10-18-11-17-16(20)13-8-4-5-9-14(13)18/h1-9,11H,10H2 |
InChI-Schlüssel |
RLIHSTCNMJXCPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)



amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)




![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)



